4-Azido-2-bromo-1-(trifluoromethoxy)benzene
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Overview
Description
4-Azido-2-bromo-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF3N3O It is characterized by the presence of an azido group (-N3), a bromo group (-Br), and a trifluoromethoxy group (-OCF3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2-bromo-1-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-nitro-1-(trifluoromethoxy)benzene, followed by the reduction of the nitro group to an amino group. The amino group is then converted to an azido group using sodium azide under suitable reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Azido-2-bromo-1-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in compounds like 4-amino-2-bromo-1-(trifluoromethoxy)benzene.
Reduction: 4-Amino-2-bromo-1-(trifluoromethoxy)benzene.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
4-Azido-2-bromo-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Azido-2-bromo-1-(trifluoromethoxy)benzene involves its reactivity with various chemical species. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole rings. This reactivity makes it useful for labeling and conjugation applications. The bromo group can undergo substitution reactions, allowing for further functionalization of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Azido-2-chloro-1-(trifluoromethoxy)benzene
- 4-Azido-2-fluoro-1-(trifluoromethoxy)benzene
- 4-Azido-2-iodo-1-(trifluoromethoxy)benzene
Uniqueness
4-Azido-2-bromo-1-(trifluoromethoxy)benzene is unique due to the combination of its functional groups. The presence of both an azido group and a bromo group on the same benzene ring allows for diverse chemical reactivity and functionalization options. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-azido-2-bromo-1-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3O/c8-5-3-4(13-14-12)1-2-6(5)15-7(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAYDEQCVWUHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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